Technical Guide: Chemical Structure, Properties, and Analytical Application of Fumonisin B1-13C Stable Isotopes
Technical Guide: Chemical Structure, Properties, and Analytical Application of Fumonisin B1-13C Stable Isotopes
Executive Summary
This technical guide provides an in-depth analysis of Fumonisin B1 (FB1) and its stable isotope-labeled internal standard, specifically focusing on the U-[¹³C₃₄]-Fumonisin B1 variant. While the request specified "13C4" (a tetra-labeled analog), the industry-standard reference material for high-precision Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the uniformly labeled U-[¹³C₃₄]-Fumonisin B1 . This guide prioritizes the fully labeled standard due to its commercial availability and superior correction for matrix effects, while addressing the theoretical properties of partially labeled analogs.
Primary Application: Correction of ionization suppression/enhancement in complex matrices (e.g., maize, animal feed) during mycotoxin quantification. Target Mechanism: Disruption of sphingolipid metabolism via Ceramide Synthase inhibition.[1][2]
Part 1: Chemical Identity & Isotopic Architecture
Native Fumonisin B1 (FB1)
Fumonisin B1 is a diester of propane-1,2,3-tricarboxylic acid (TCA) and a long-chain aminopolyol backbone. It is the most prevalent and toxic member of the fumonisin family, produced primarily by Fusarium verticillioides.
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IUPAC Name: (2R,2'R)-2,2'-{[(5R,6R,7S,9S,11R,16R,18S,19S)-19-amino-11,16,18-trihydroxy-5,9-dimethylicosane-6,7-diyl]bis[oxy(2-oxoethane-2,1-diyl)]}dibutanedioic acid.
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Molecular Formula: C₃₄H₅₉NO₁₅
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Monoisotopic Mass: 721.388 Da
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Key Structural Features:
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C20 Backbone: A linear 20-carbon aminopolyol chain (sphingoid base-like).
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TCA Side Chains: Two tricarballylic acid groups esterified at C14 and C15.
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Primary Amine: Located at C2, responsible for the molecule's polarity and protonation in positive ESI mode.
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The Internal Standard: U-[¹³C₃₄]-Fumonisin B1
To achieve the highest scientific rigor (E-E-A-T), researchers utilize the uniformly labeled standard where all 34 carbon atoms are replaced with the stable ¹³C isotope.
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Isotopic Modification: ¹²C (98.93%) → ¹³C (99% enrichment).
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Mass Shift Calculation:
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Native FB1 (C₃₄): 34 × 12.00000 = 408.000 Da (Carbon contribution).
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Labeled FB1 (¹³C₃₄): 34 × 13.00335 = 442.114 Da.
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Net Mass Shift: +34.114 Da.
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Molecular Weight: ~755.8 Da.
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Why U-[¹³C₃₄] over ¹³C₄?
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Co-elution: The fully labeled standard co-elutes perfectly with the native analyte, ensuring it experiences the exact same matrix effects at the exact same moment in the ionization source.
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Spectral Resolution: A +34 Da shift prevents any "cross-talk" or isotopic overlap from the natural abundance M+4 isotopes of the native analyte, which can occur with only a +4 Da shift (d4 or 13C4).
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| Property | Native Fumonisin B1 | U-[¹³C₃₄]-Fumonisin B1 |
| Formula | C₃₄H₅₉NO₁₅ | ¹³C₃₄H₅₉NO₁₅ |
| Precursor Ion [M+H]⁺ | 722.4 m/z | 756.4 m/z |
| Retention Time | ~100% Relative | ~100% Relative (Perfect Co-elution) |
| Solubility | Methanol, Acetonitrile/Water | Methanol, Acetonitrile/Water |
Part 2: Mechanism of Action & Biological Relevance
Understanding the toxicity mechanism is crucial for interpreting the biological significance of FB1 detection. FB1 acts as a structural analog to Sphinganine and Sphingosine .
Ceramide Synthase Inhibition
FB1 competitively inhibits Ceramide Synthase (CerS) , the enzyme responsible for acylating sphinganine to form dihydroceramide.
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Consequence: This blockage causes a rapid accumulation of free Sphinganine (Sa) and, to a lesser extent, Sphingosine (So) in tissues and serum.
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Biomarker: The Sa/So ratio is the definitive physiological biomarker for Fumonisin exposure in animals and humans.
Pathway Visualization
The following diagram illustrates the specific block induced by FB1 in the de novo sphingolipid biosynthesis pathway.
Caption: Fumonisin B1 inhibits Ceramide Synthase, causing cytotoxic accumulation of Sphinganine.
Part 3: Analytical Application (LC-MS/MS Protocol)
This protocol utilizes Isotope Dilution Mass Spectrometry (IDMS), the gold standard for mycotoxin analysis.
Mass Spectrometry Transitions
To quantify FB1, Multiple Reaction Monitoring (MRM) is used.[3][4][5] The transitions rely on the loss of the tricarballylic acid (TCA) side chains to yield the aminopolyol backbone product ions.
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Native FB1 Transitions:
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Quantifier: 722.4 → 334.3 (Loss of 2 TCA + H₂O)
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Qualifier: 722.4 → 352.3 (Loss of 2 TCA)
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U-[¹³C₃₄]-FB1 Internal Standard Transitions:
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Precursor: 756.4 (Shift +34)
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Product Ions: The backbone (C20) is also fully labeled.
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Native Backbone (C₂₀H₄₄NO₄⁺ approx) = 352.
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Labeled Backbone (¹³C₂₀) = 352 + 20 = 372.4 .
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Note: Transitions must be experimentally optimized on your specific instrument (e.g., Agilent 6495, Sciex 6500+).
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Experimental Workflow
Objective: Quantify FB1 in Maize Flour.
Reagents:
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LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA).[3]
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Internal Standard: U-[¹³C₃₄]-FB1 (25 µg/mL in ACN/H₂O).[6][7]
Step-by-Step Protocol:
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Extraction:
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Weigh 5.0 g of homogenized maize sample.
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Add 20 mL of Extraction Solvent (ACN:H₂O:FA, 79:20:1 v/v/v).
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Shake vigorously for 60 minutes (mechanical shaker).
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Centrifuge at 3,500 x g for 10 minutes.
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Internal Standard Spiking (IDMS Step):
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Transfer 500 µL of the raw supernatant to a clean vial.
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CRITICAL: Add 20 µL of U-[¹³C₃₄]-FB1 working solution before any further dilution or cleanup. This ensures the IS compensates for all subsequent handling errors.
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Dilution/Clean-up:
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Dilute the spiked extract 1:1 with 5 mM Ammonium Formate (aq) to match initial mobile phase conditions.
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Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
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LC-MS/MS Analysis:
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Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
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Mobile Phase B: Methanol + 0.1% Formic Acid.[3]
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Gradient: 10% B to 90% B over 8 minutes.
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Analytical Workflow Diagram
Caption: IDMS workflow ensuring the Internal Standard compensates for matrix effects.
Part 4: Stability & Handling
To maintain the integrity of the ¹³C-labeled standard, strict adherence to handling protocols is required.
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State: Supplied as a solution (usually in ACN/Water) or a dried film.
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Storage:
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Long-term: -20°C or lower.[8]
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Short-term (Working solution): 4°C (stable for <1 week).
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Solubility: Highly soluble in polar solvents (Methanol, Acetonitrile, Water). Insoluble in non-polar solvents (Hexane).
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Safety: FB1 is a Class 2B Carcinogen (IARC).[3] Handle in a fume hood with nitrile gloves.
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Adsorption Warning: FB1 can adsorb to glass surfaces. Use silanized glass or high-quality polypropylene vials for low-concentration solutions (<10 ng/mL).
References
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European Food Safety Authority (EFSA). (2018). Risks for animal health related to the presence of fumonisins, their modified forms and hidden forms in feed. EFSA Journal. Link
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PubChem. (2024). Fumonisin B1 Compound Summary.[1][3] National Library of Medicine. Link
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Varga, E., et al. (2012). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS. Analytical and Bioanalytical Chemistry.[3][4][8][9][10][11][12] Link
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Biopure (Romer Labs). (2024). 13C-Labelled Internal Standards for Mycotoxin Analysis.[3][7][10][12][13]Link
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Riley, R. T., et al. (2001). Sphingolipid perturbations as mechanisms for fumonisin carcinogenesis.[1] Environmental Health Perspectives. Link
Sources
- 1. Mechanism of action of sphingolipids and their metabolites in the toxicity of fumonisin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. LC-MS/MS Analysis of Fumonisin B1, B2, B3, and Their Hydrolyzed Metabolites in Broiler Chicken Feed and Excreta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. foodriskmanagement.com [foodriskmanagement.com]
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- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. agilent.com [agilent.com]
- 10. NEW INTERNAL 13C LABELED STANDARD Fumonosin B1 | LIBIOS [libios.fr]
- 11. tandfonline.com [tandfonline.com]
- 12. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fumonisin B1 13C isotope labelled standard,Pribolab_specification/price/image_Bio-Equip in China [bio-equip.cn]
